Phosphinic acid, methylphenyl-, phenyl ester
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Overview
Description
Phosphinic acid, methylphenyl-, phenyl ester is an organophosphorus compound that belongs to the class of phosphinates It is characterized by the presence of a phosphinic acid group bonded to a methylphenyl and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylphenyl-, phenyl ester can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and aryl halides, followed by subsequent hydrogenolysis of the protecting group and hydrolysis of the ester function . Another method includes the reaction of phosphinic acid derivatives with phenyl esters under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methylphenyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinates. These products have various applications in different fields .
Scientific Research Applications
Phosphinic acid, methylphenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, methylphenyl-, phenyl ester involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the natural substrate from binding. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphinic acid, methylphenyl-, phenyl ester include:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state.
Phosphine oxides: These compounds are also organophosphorus compounds but have different functional groups.
Uniqueness
This compound is unique due to its specific ester group and the combination of methylphenyl and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
14365-34-5 |
---|---|
Molecular Formula |
C13H13O2P |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
[methyl(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H13O2P/c1-16(14,13-10-6-3-7-11-13)15-12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
DWHSVVRFALFXPW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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